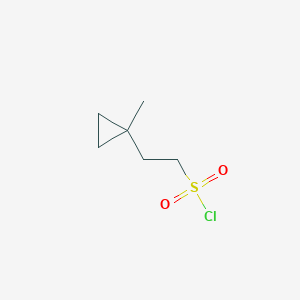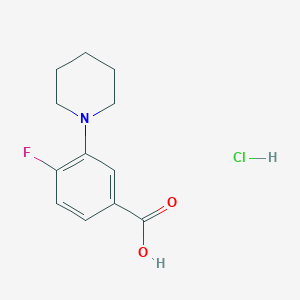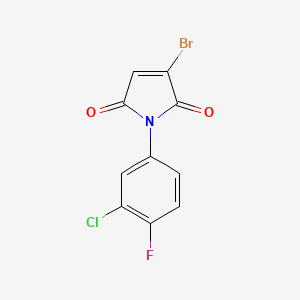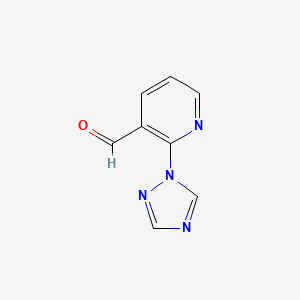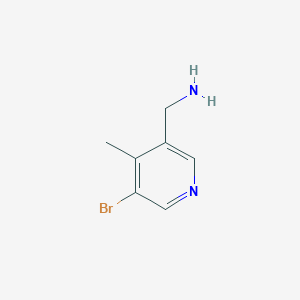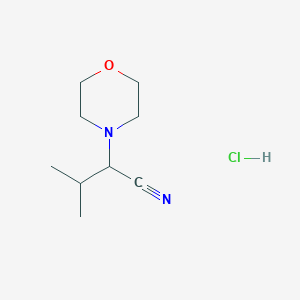![molecular formula C11H14BrClF3N3 B1447091 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride CAS No. 1432053-99-0](/img/structure/B1447091.png)
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride
Overview
Description
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride (1-BTMP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 280.2 g/mol and a melting point of 175-177°C. 1-BTMP has been studied for its potential to act as an inhibitor of enzymes, as an antioxidant, and as a ligand for metal ions. This compound has been used in a variety of laboratory experiments to study its biochemical and physiological effects, as well as its potential applications.
Scientific Research Applications
Enhancement of Peptide Detection in Mass Spectrometry
Piperazine-based derivatives have been explored for their ability to enhance the detection of peptides in mass spectrometry. These derivatives, including 1-(2-pyridyl)piperazine, have shown to improve ionization efficiency significantly, leading to enhanced sensitivity in proteome analysis. This application is particularly relevant in the identification of peptides and proteins with low molecular weight and high pI value, indicating potential for highly sensitive determinations in comprehensive proteome studies (Qiao et al., 2011).
Anticonvulsant and Antimicrobial Activities
The synthesis and evaluation of derivatives, including those from piperazine, have been investigated for their anticonvulsant and antimicrobial activities. Notably, specific piperazine derivatives have demonstrated promising results in in vivo anticonvulsant activity tests, as well as antimicrobial properties against various bacteria and fungi, highlighting their potential therapeutic applications (Aytemir et al., 2004).
Novel Antineoplastic Agent Metabolism
In the realm of cancer treatment, the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, has been studied. This research is crucial for understanding how cancer drugs are processed in the human body, including the identification of metabolites via sophisticated techniques. Such insights are invaluable for optimizing drug design and enhancing therapeutic efficacy (Gong et al., 2010).
Soluble Epoxide Hydrolase Inhibition
Discovery efforts have led to the identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. These inhibitors, including those with trifluoromethyl phenyl components, play a crucial role in modulating inflammatory and hypertensive processes, offering potential therapeutic pathways for treating cardiovascular diseases and other conditions (Thalji et al., 2013).
Ligand Design for Metal Coordination Chemistry
In coordination chemistry, the use of functionalized salicylaldehydes, including those with piperazine elements, has been explored to design ligands capable of binding metal salts. This research underlines the versatility of piperazine derivatives in creating complex structures with potential applications in materials science and catalysis (Wang et al., 2006).
properties
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3.ClH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQKDKGZZNBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride | |
CAS RN |
1432053-99-0 | |
| Record name | Piperazine, 1-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
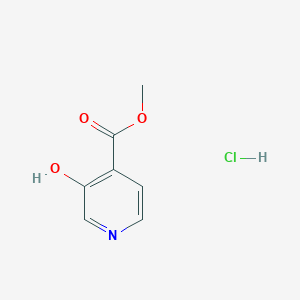
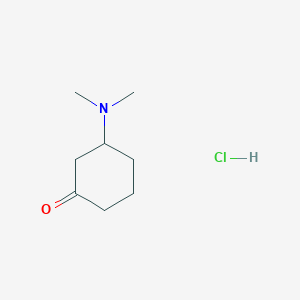
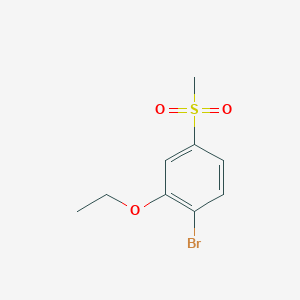
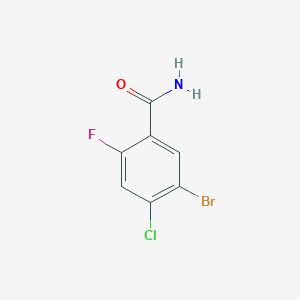

![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
